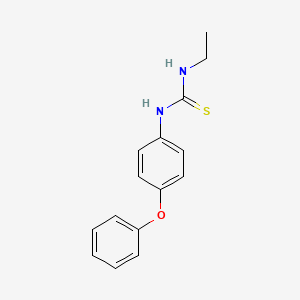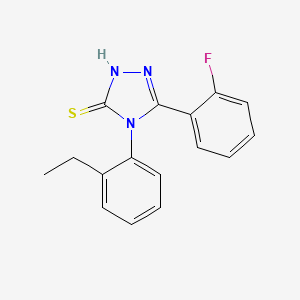
4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a thiol group, making it a versatile molecule for various chemical reactions.
作用机制
The mechanism of action of 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the activation of nuclear factor-kappa B (NF-κB) and the production of reactive oxygen species (ROS). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammation and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, this compound has been shown to have a neuroprotective effect and can prevent the damage caused by ischemia-reperfusion injury.
实验室实验的优点和局限性
The advantages of using 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its versatility, as it can be used in various chemical reactions, and its potential applications in medicinal chemistry, materials science, and analytical chemistry. However, the limitations of using this compound include its cost and availability, as well as the potential toxicity of the compound.
未来方向
There are several future directions for the research and development of 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the synthesis of novel derivatives of this compound with improved properties, such as increased potency and selectivity. Another direction is the investigation of the potential applications of this compound in other fields, such as agriculture and environmental science. Additionally, the development of new methods for the synthesis of this compound and its derivatives could lead to more efficient and cost-effective production of the compound.
In conclusion, this compound is a versatile and promising compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound and its derivatives could lead to significant advancements in various scientific fields.
合成方法
The synthesis of 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol can be achieved through several methods, including the reaction of 4-methoxyphenylhydrazine with 2-cyanomethylbenzothiazole, followed by cyclization with sulfur and sodium hydroxide. Another method involves the reaction of 4-methoxyphenylhydrazine with 2-chloroquinoline, followed by cyclization with sodium sulfide.
科学研究应用
4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been utilized as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-(4-methoxyphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-23-14-9-7-13(8-10-14)22-17(20-21-18(22)24)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJYKQMDRHBWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)

![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)

![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)
![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)


![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)

